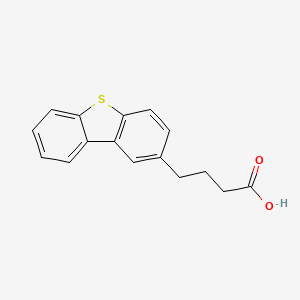

2-Dibenzothiophenebutanoic acid

説明

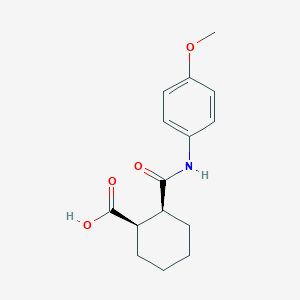

2-Dibenzothiophenebutanoic acid is an organic compound that belongs to the class of dibenzothiophenes Dibenzothiophenes are polycyclic aromatic sulfur heterocycles, which are known for their stability and unique chemical properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dibenzothiophenebutanoic acid typically involves the cyclization of thiophene derivatives with a four-carbon synthon. One common method is the transition-metal-catalyzed coupling reactions, which have emerged as a powerful approach for constructing dibenzothiophenes. These reactions often involve the formation of C—S and C—C bonds to achieve the construction of the sulfur heterocycle .

Industrial Production Methods: Industrial production of dibenzothiophenes, including this compound, often relies on the use of transition-metal catalysts such as palladium or copper. These catalysts facilitate the cyclization process, making it more efficient and scalable for industrial applications .

化学反応の分析

反応の種類: 2-ジベンゾチオフェン酪酸は、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応は、化合物を修飾して所望の特性を実現したり、誘導体を合成したりするために不可欠です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホキシドやスルホンを生成する可能性があり、還元はチオールやスルフィドを生成する可能性があります .

4. 科学研究での応用

2-ジベンゾチオフェン酪酸は、科学研究において幅広い用途があります。

科学的研究の応用

2-Dibenzothiophenebutanoic acid has a wide range of applications in scientific research:

作用機序

2-ジベンゾチオフェン酪酸の作用機序には、硫黄代謝に関連する分子標的および経路との相互作用が含まれます。この化合物は、特定のタンパク質や酵素に結合してその活性を調節するリガンドとして機能する可能性があります。 この相互作用は、さまざまな生化学的経路に影響を与える可能性があり、硫黄関連プロセスを研究するための貴重なツールとなっています .

類似化合物:

ジベンゾチオフェン: 酪酸側鎖がない、類似の芳香族特性を持つより単純なアナログ.

ベンゾチオフェン: チオフェン環に単一のベンゼン環が融合した、別の硫黄含有ヘテロ環.

チオフェン: 硫黄原子1つを含む5員環からなる、最も単純な硫黄ヘテロ環.

独自性: 2-ジベンゾチオフェン酪酸は、拡張された芳香族系と酪酸側鎖の存在によって独特です。 この特徴の組み合わせは、その安定性と反応性を向上させ、より単純なアナログと比較してさまざまな用途に適した万能性を実現します .

類似化合物との比較

Dibenzothiophene: A simpler analog with similar aromatic properties but lacking the butanoic acid side chain.

Benzothiophene: Another sulfur-containing heterocycle with a single benzene ring fused to a thiophene ring.

Thiophene: The simplest sulfur heterocycle, consisting of a five-membered ring with one sulfur atom.

Uniqueness: 2-Dibenzothiophenebutanoic acid is unique due to its extended aromatic system and the presence of the butanoic acid side chain. This combination of features enhances its stability and reactivity, making it more versatile for various applications compared to its simpler analogs .

特性

IUPAC Name |

4-dibenzothiophen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S/c17-16(18)7-3-4-11-8-9-15-13(10-11)12-5-1-2-6-14(12)19-15/h1-2,5-6,8-10H,3-4,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTLTRCPMNZQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305822 | |

| Record name | 2-Dibenzothiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91034-92-3 | |

| Record name | 2-Dibenzothiophenebutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dibenzothiophenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DIBENZOTHIOPHENEBUTYRIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)

![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)

![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)